Cytotoxicity Against CCRF-CEM Leukemia Cells: Betulinic Aldehyde Oxime vs. Betulonic Acid Oxime
Betulinic aldehyde oxime (the target compound) demonstrates significantly higher cytotoxic potency against human T-lymphoblastic leukemia (CCRF-CEM) cells compared to betulonic acid oxime, a closely related C-3 oxo derivative [1]. In a direct comparative study, betulonic acid oxime exhibited an IC50 of 18.9 μM, while the target compound's oxime moiety at C-28 confers a 3.7-fold increase in potency, with an IC50 of 5.1 μM [2]. This differential activity underscores the critical impact of oxime placement on the lupane scaffold for antileukemic activity.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.1 μM (CCRF-CEM) |
| Comparator Or Baseline | Betulonic acid oxime: 18.9 ± 1.1 μM (CCRF-CEM) |
| Quantified Difference | 3.7-fold lower IC50 (higher potency) |
| Conditions | MTT assay, 72h incubation, human T-lymphoblastic leukemia CCRF-CEM cell line |
Why This Matters
This 3.7-fold potency advantage in a leukemia model provides a clear scientific rationale for selecting this compound over C-3 oxime derivatives when investigating antileukemic mechanisms.
- [1] Kvasnica, M., et al. (2025). Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents. Reaction Chemistry & Engineering, Advance Article. View Source
- [2] Kvasnica, M., et al. (2024). Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents. Preprint available at ChemRxiv. View Source
